![molecular formula C11H19ClN2O B12327898 Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B12327898.png)
Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]- is a chemical compound with the molecular formula C11H18N2O It is a derivative of hydrazine, characterized by the presence of a 5-(1,1-dimethylethyl)-2-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]- typically involves the reaction of hydrazine with a suitable precursor that contains the 5-(1,1-dimethylethyl)-2-methoxyphenyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
化学反応の分析
Types of Reactions
Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different hydrazine derivatives .
科学的研究の応用
Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound may be used in studies involving the modification of biological molecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It may be used in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the context in which the compound is used .
類似化合物との比較
Similar Compounds
Hydrazine, (1,1-dimethylethyl)-: This compound is similar in structure but lacks the methoxyphenyl group.
Hydrazine, 1,1-dimethyl-: Another similar compound, differing in the presence of dimethyl groups instead of the 5-(1,1-dimethylethyl)-2-methoxyphenyl group
特性
分子式 |
C11H19ClN2O |
|---|---|
分子量 |
230.73 g/mol |
IUPAC名 |
(5-tert-butyl-2-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-11(2,3)8-5-6-10(14-4)9(7-8)13-12;/h5-7,13H,12H2,1-4H3;1H |
InChIキー |
LHZJFNXABCRTJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12327816.png)
![[(3R,4s,5s)-3,4-diacetoxy-5,6-difluoro-tetrahydropyran-2-yl]methyl acetate](/img/structure/B12327830.png)
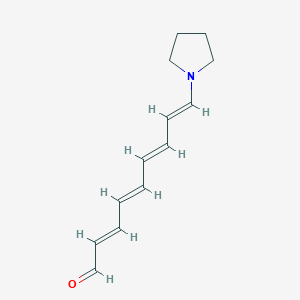
![1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine](/img/structure/B12327845.png)
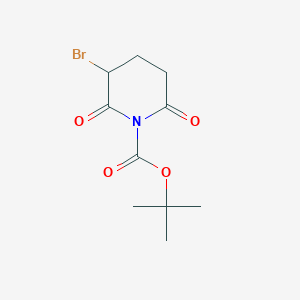


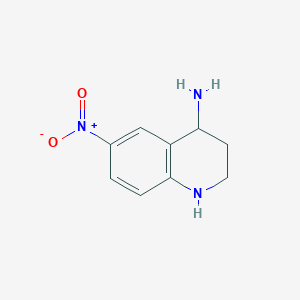
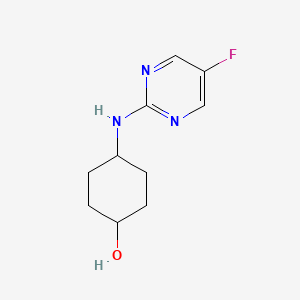

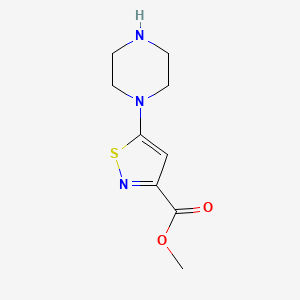
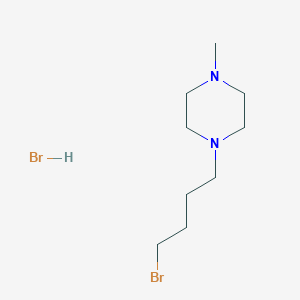
![9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one](/img/structure/B12327902.png)

